

Sulfo-Cy7 amine stability and storage conditions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sulfo-Cy7 amine**

Cat. No.: **B15552809**

[Get Quote](#)

Sulfo-Cy7 Amine Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and use of **Sulfo-Cy7 amine**.

Frequently Asked Questions (FAQs)

Q1: What is **Sulfo-Cy7 amine** and what are its primary applications?

Sulfo-Cy7 amine is a water-soluble near-infrared (NIR) fluorescent dye.^[1] Its fluorescence emission in the 750-800 nm range allows for deep tissue penetration with minimal background autofluorescence, making it ideal for *in vivo* imaging studies.^[2] The primary amine group on the molecule allows for its conjugation to various biomolecules, such as proteins, antibodies, and peptides, which can then be used to track their localization and dynamics.^{[3][4]}

Q2: What are the recommended storage conditions for **Sulfo-Cy7 amine**?

For long-term stability, **Sulfo-Cy7 amine** should be stored at -20°C in the dark and protected from moisture.^[5] It can be shipped at ambient temperature for up to three weeks.^[5] When stored correctly, the solid form is stable for up to 24 months.^[5]

Q3: How should I prepare stock solutions of **Sulfo-Cy7 amine**?

It is recommended to prepare stock solutions of **Sulfo-Cy7 amine** in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).^[6] Due to the reactivity of the amine group,

stock solutions are best prepared fresh for each experiment. If long-term storage of a stock solution is necessary, it should be aliquoted and stored at -20°C or -80°C in the dark to minimize freeze-thaw cycles.[6]

Q4: What is the solubility of **Sulfo-Cy7 amine**?

Sulfo-Cy7 amine has good solubility in water, DMSO, and DMF.[7] The presence of sulfonate groups enhances its water solubility, which is advantageous for labeling sensitive proteins that may be denatured by organic solvents.[1]

Troubleshooting Guide

Problem: Low Labeling Efficiency

- Possible Cause 1: Incorrect pH of the reaction buffer.
 - Solution: The labeling reaction with amine-reactive dyes typically requires a slightly basic pH to ensure the primary amine of the target molecule is deprotonated and available for reaction. The optimal pH for labeling reactions is generally between 8.0 and 9.0.[8] Ensure your reaction buffer is within this range. A commonly used buffer is 0.1 M sodium bicarbonate at pH 8.3-8.5.[8]
- Possible Cause 2: Presence of primary amines in the buffer.
 - Solution: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the dye, leading to significantly lower labeling efficiency. [6] It is crucial to use an amine-free buffer like phosphate-buffered saline (PBS) or sodium bicarbonate. If your protein is in a buffer containing primary amines, it must be dialyzed against an appropriate amine-free buffer before labeling.
- Possible Cause 3: Low protein concentration.
 - Solution: For efficient labeling, the concentration of the protein or other target molecule should be sufficiently high. A recommended concentration range is typically 2-10 mg/mL. [6] Labeling efficiency can be significantly reduced at protein concentrations below 2 mg/mL.[6]

Problem: High Background Fluorescence

- Possible Cause 1: Incomplete removal of unconjugated dye.
 - Solution: It is essential to remove all free **Sulfo-Cy7 amine** after the labeling reaction. Purification methods such as size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or spin columns are effective for separating the labeled conjugate from the smaller, unconjugated dye molecules.[8][9]
- Possible Cause 2: Non-specific binding of the labeled conjugate.
 - Solution: If you are using the labeled molecule in an application like immunofluorescence or in vivo imaging, non-specific binding can be an issue. Ensure you have included appropriate blocking steps in your experimental protocol to minimize non-specific interactions.

Problem: Photobleaching of the Fluorescent Signal

- Possible Cause: Excessive exposure to light.
 - Solution: Like all fluorophores, **Sulfo-Cy7 amine** is susceptible to photobleaching upon prolonged exposure to excitation light. Protect the labeled conjugate from light during storage and throughout your experiment whenever possible.[5] When performing fluorescence imaging, use the lowest possible excitation power and exposure time that still provides a sufficient signal-to-noise ratio. The use of anti-fade reagents in mounting media can also help to reduce photobleaching in microscopy applications.

Data Presentation

Table 1: Physicochemical Properties and Storage of **Sulfo-Cy7 Amine**

Parameter	Value	Reference
Excitation Maximum	~750 nm	[2]
Emission Maximum	~773 nm	[2]
Molar Extinction Coefficient	~240,600 $\text{cm}^{-1}\text{M}^{-1}$	[10]
Fluorescence Quantum Yield	0.24	[3]
Recommended Storage (Solid)	-20°C, in the dark, desiccated	[5]
Stability (Solid)	Up to 24 months at -20°C	[5]
Shipping Conditions	Ambient temperature (up to 3 weeks)	[5]
Solubility	Good in Water, DMSO, DMF	[7]

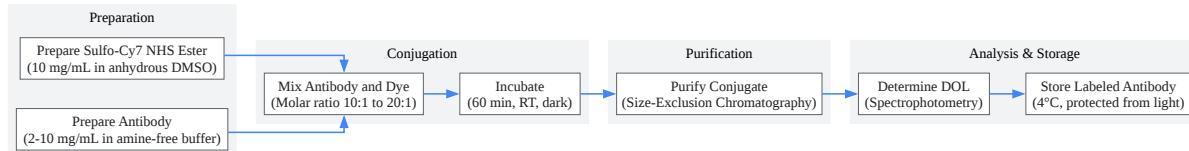
Experimental Protocols

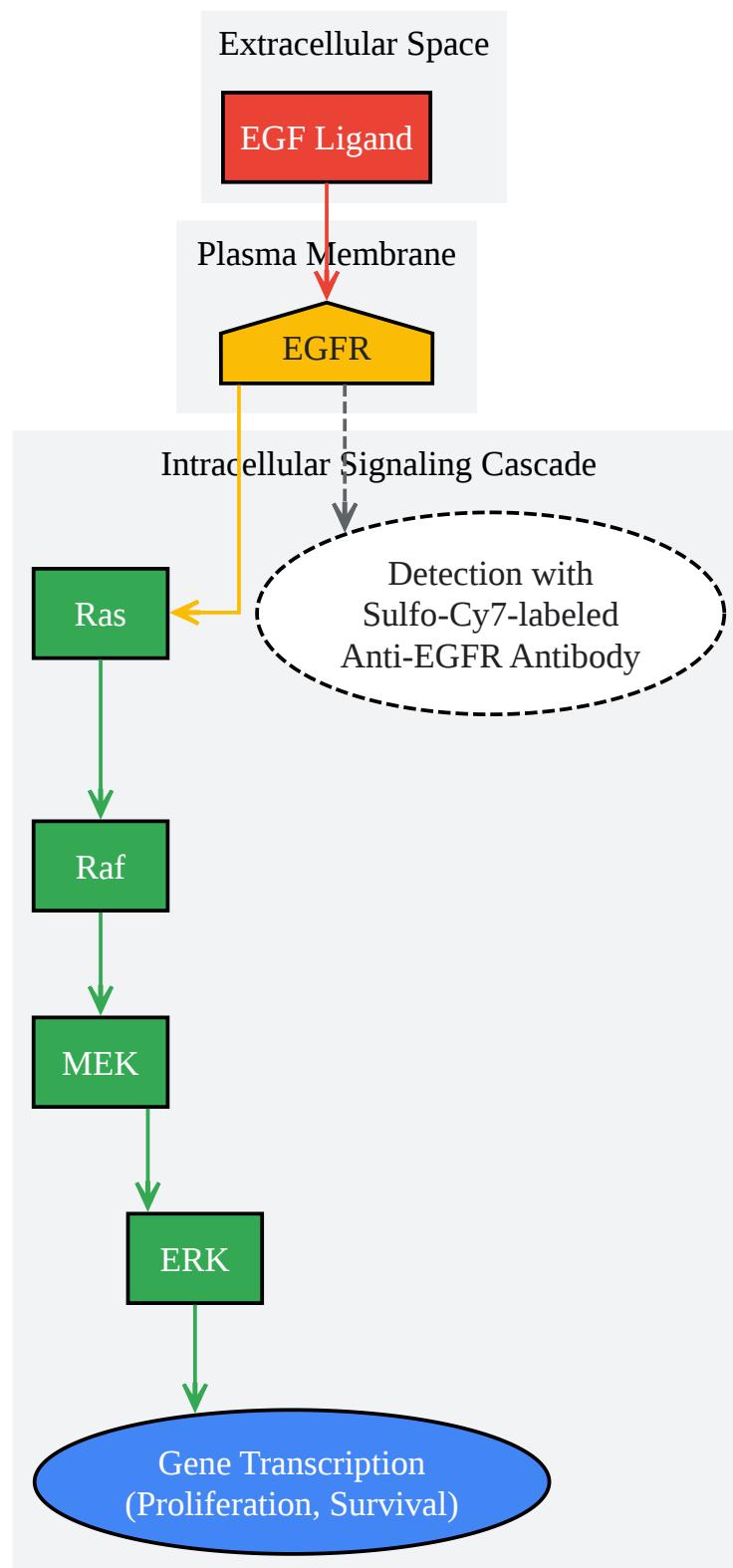
Protocol 1: Antibody Labeling with Sulfo-Cy7 NHS Ester

This protocol describes the general procedure for conjugating Sulfo-Cy7 NHS ester (an activated form of **Sulfo-Cy7 amine**) to an antibody.

Materials:

- Antibody in an amine-free buffer (e.g., PBS)
- Sulfo-Cy7 NHS ester
- Anhydrous DMSO
- Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
- Purification column (e.g., Sephadex G-25 spin column)


Procedure:


- Prepare the Antibody Solution:

- Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.[6]
- If the antibody solution contains primary amines, perform buffer exchange into the reaction buffer.
- Prepare the Dye Solution:
 - Allow the vial of Sulfo-Cy7 NHS ester to warm to room temperature before opening.
 - Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.[6]
- Perform the Conjugation Reaction:
 - Calculate the required volume of the dye solution to achieve the desired molar ratio of dye to antibody (a common starting point is a 10:1 to 20:1 molar excess of dye).
 - Slowly add the dye solution to the antibody solution while gently vortexing.
 - Incubate the reaction mixture for 60 minutes at room temperature, protected from light.[6]
- Purify the Conjugate:
 - Equilibrate the Sephadex G-25 spin column with PBS.
 - Load the reaction mixture onto the column.
 - Centrifuge the column according to the manufacturer's instructions to elute the labeled antibody. The smaller, unconjugated dye molecules will be retained in the column.[9]
- Determine the Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~750 nm (for Sulfo-Cy7).
 - Calculate the DOL using the following formula: $DOL = (A_{max} \times \epsilon_{protein}) / ((A_{280} - (A_{max} \times CF)) \times \epsilon_{dye})$
 - Where:
 - A_{max} = maximum absorbance of the conjugate
 - $\epsilon_{protein}$ = extinction coefficient of the protein at 280 nm
 - ϵ_{dye} = extinction coefficient of the dye at ~750 nm
 - CF = conjugation efficiency factor (0.8-0.9)

- A_{max} = Absorbance at ~750 nm
- A_{280} = Absorbance at 280 nm
- $\epsilon_{\text{protein}}$ = Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 $\text{M}^{-1}\text{cm}^{-1}$ for IgG)
- ϵ_{dye} = Molar extinction coefficient of Sulfo-Cy7 at ~750 nm (240,600 $\text{M}^{-1}\text{cm}^{-1}$)
- CF = Correction factor (A_{280} of the free dye / A_{max} of the free dye; for Sulfo-Cy7, this is approximately 0.04)
- Storage of the Labeled Antibody:
 - Store the purified labeled antibody at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sulfo-Cyanine7 | AxisPharm [axispharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Sulfo-Cy7 amine, 2236573-39-8 | BroadPharm [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. interchim.fr [interchim.fr]
- 10. Sulfo-Cyanine 7 NHS ester (A270313) | Antibodies.com [antibodies.com]
- To cite this document: BenchChem. [Sulfo-Cy7 amine stability and storage conditions]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15552809#sulfo-cy7-amine-stability-and-storage-conditions>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com